2-Arylbenzofuran-Flavonoide

2-Arylbenzofurans are a class of compounds that exhibit diverse biological activities and represent a fascinating subclass within the larger family of flavonoids. These molecules feature a benzofuran skeleton fused to an aromatic ring, often carrying various substituents at the 2-position of the benzofuran moiety. Due to their unique structural features, these derivatives have attracted significant interest for their potential applications in pharmaceuticals and natural product research.

Structurally, 2-arylbenzofurans can vary widely depending on the nature and position of the aryl substituent, which can include a wide range of aromatic rings such as phenyl, naphthyl, or heterocyclic groups. These compounds often display antioxidant, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug discovery and development.

Their structural diversity allows for the fine-tuning of their physicochemical properties and biological activities, enabling researchers to explore a wide array of potential applications in various fields including medicine, agriculture, and cosmetics. Ongoing studies continue to uncover new bioactivities of these compounds, highlighting their importance in both basic research and applied sciences.

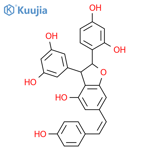

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

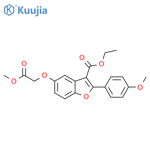

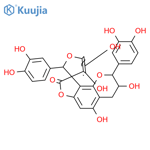

|

ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | 383902-82-7 | C21H20O7 |

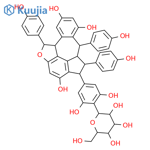

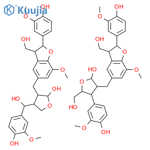

|

Hemsleyanoside E | 345296-86-8 | C48H42O14 |

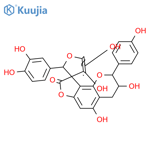

|

Abiesinol A; 3'-Deoxy, 3'''-hydroxy | 937247-25-1 | C30H22O11 |

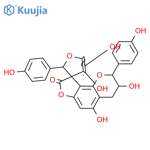

|

Abiesinol A; 2'',3-Diepimer, 3'-deoxy | 2695591-76-3 | C30H22O10 |

|

Abiesinol A; 3''-Epimer, 3'-deoxy | 2644661-17-4 | C30H22O10 |

|

Abiesinol A; 3'''-Hydroxy | 280576-18-3 | C30H22O12 |

|

Abiesol B | 136037-28-0 | C60H68O20 |

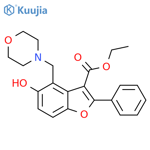

|

ethyl 5-hydroxy-4-(morpholin-4-yl)methyl-2-phenyl-1-benzofuran-3-carboxylate | 80592-84-3 | C22H23NO5 |

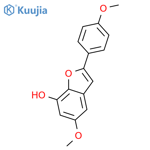

|

5,7-Dihydroxy-2-(4-hydroxyphenyl)benzofuran; 4',5-Di-Me ether | 1401414-30-9 | C16H14O4 |

|

Gnetin C; 2-Epimer, 2'-hydroxy | 369391-57-1 | C28H22O7 |

Verwandte Literatur

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

4. Back matter

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

Empfohlene Lieferanten

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte